molecular formula C5H9ClO2S B13310095 3-Methylbut-3-ene-2-sulfonyl chloride

3-Methylbut-3-ene-2-sulfonyl chloride

Cat. No.: B13310095
M. Wt: 168.64 g/mol
InChI Key: XOLKQJCVRFUHJL-UHFFFAOYSA-N
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Description

3-Methylbut-3-ene-2-sulfonyl chloride is an organosulfur compound with the molecular formula C5H9ClO2S. It is a sulfonyl chloride derivative, characterized by the presence of a sulfonyl chloride group attached to a 3-methylbut-3-ene backbone. This compound is of significant interest in organic synthesis due to its reactivity and utility in various chemical transformations.

Preparation Methods

Synthetic Routes and Reaction Conditions: 3-Methylbut-3-ene-2-sulfonyl chloride can be synthesized through the reaction of 3-methylbut-3-ene-2-ol with thionyl chloride (SOCl2). The reaction typically occurs under reflux conditions, where the alcohol group is converted into a sulfonyl chloride group. The general reaction is as follows: [ \text{C5H10O} + \text{SOCl2} \rightarrow \text{C5H9ClO2S} + \text{HCl} + \text{SO2} ]

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the product.

Types of Reactions:

    Substitution Reactions: this compound undergoes nucleophilic substitution reactions where the sulfonyl chloride group is replaced by various nucleophiles such as amines, alcohols, and thiols.

    Addition Reactions: The compound can participate in addition reactions with alkenes and alkynes, forming new carbon-sulfur bonds.

    Elimination Reactions: Under certain conditions, it can undergo elimination reactions to form alkenes.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium azide (NaN3), sodium methoxide (NaOMe), and primary amines are commonly used.

    Addition Reactions: Catalysts such as palladium or nickel complexes can facilitate these reactions.

    Elimination Reactions: Strong bases like potassium tert-butoxide (KOtBu) are often employed.

Major Products:

    Substitution Products: Sulfonamides, sulfonate esters, and sulfonyl azides.

    Addition Products: β-alkynyl-fluorosulfonylalkanes.

    Elimination Products: Alkenes such as isoprene.

Scientific Research Applications

3-Methylbut-3-ene-2-sulfonyl chloride is utilized in various scientific research fields:

    Chemistry: It serves as a key intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.

    Medicine: It is employed in the development of sulfonamide-based drugs, which have antibacterial and anti-inflammatory properties.

    Industry: The compound is used in the production of polymers and as a reagent in chemical manufacturing processes.

Mechanism of Action

The mechanism of action of 3-methylbut-3-ene-2-sulfonyl chloride involves the formation of a reactive sulfonyl chloride intermediate, which can undergo various chemical transformations. The sulfonyl chloride group is highly electrophilic, making it susceptible to nucleophilic attack. This reactivity is exploited in the synthesis of sulfonamides, sulfonate esters, and other derivatives.

Comparison with Similar Compounds

  • 3-Methylbut-3-ene-1-sulfonyl chloride
  • 2-Methylbut-2-ene-1-sulfonyl chloride
  • Ethene sulfonyl fluoride
  • 1-Bromoethene-1-sulfonyl fluoride

Uniqueness: 3-Methylbut-3-ene-2-sulfonyl chloride is unique due to its specific structural configuration, which imparts distinct reactivity patterns compared to its analogs. The presence of the 3-methylbut-3-ene backbone allows for selective reactions that are not possible with other sulfonyl chlorides.

Properties

Molecular Formula

C5H9ClO2S

Molecular Weight

168.64 g/mol

IUPAC Name

3-methylbut-3-ene-2-sulfonyl chloride

InChI

InChI=1S/C5H9ClO2S/c1-4(2)5(3)9(6,7)8/h5H,1H2,2-3H3

InChI Key

XOLKQJCVRFUHJL-UHFFFAOYSA-N

Canonical SMILES

CC(C(=C)C)S(=O)(=O)Cl

Origin of Product

United States

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